molecular formula C36H20N4O4 B4708772 2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline

2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline

Cat. No.: B4708772
M. Wt: 572.6 g/mol
InChI Key: XCBUDDWYTOMKOD-UHFFFAOYSA-N
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Description

2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by its unique structure, which includes two nitrophenyl groups attached via ethynyl linkages to a quinoxaline core.

Preparation Methods

The synthesis of 2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated quinoxaline under palladium catalysis. The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. The compound’s unique structure allows it to bind to specific enzymes and disrupt their normal function, leading to cell death .

Comparison with Similar Compounds

2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

2,3-bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H20N4O4/c41-39(42)31-21-13-27(14-22-31)7-5-25-9-17-29(18-10-25)35-36(38-34-4-2-1-3-33(34)37-35)30-19-11-26(12-20-30)6-8-28-15-23-32(24-16-28)40(43)44/h1-4,9-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBUDDWYTOMKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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